

Introduction: The Strategic Importance of Solubility Data

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Compound of Interest

Compound Name: 3-Fluoropiperidine hydrochloride

Cat. No.: B1334165

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In the landscape of modern drug discovery and development, the physicochemical properties of molecular building blocks are not mere data points; they are critical determinants of a program's trajectory and ultimate success. **3-Fluoropiperidine hydrochloride**, a fluorinated heterocyclic scaffold, is increasingly utilized in the synthesis of novel chemical entities due to the unique conformational and metabolic advantages conferred by the fluorine atom. However, its utility is fundamentally linked to its solubility—a parameter that governs reaction kinetics, purification efficiency, formulation possibilities, and ultimately, the bioavailability of its derivatives.

This guide provides a comprehensive, in-depth analysis of the solubility profile of **3-Fluoropiperidine hydrochloride**. Moving beyond a simple recitation of data, we will explore the underlying chemical principles that dictate its behavior in various solvent systems. We will delve into the critical influence of pH and temperature and provide robust, field-proven protocols for the empirical determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this versatile chemical entity.

Core Physicochemical Properties

A foundational understanding of **3-Fluoropiperidine hydrochloride** begins with its key physicochemical characteristics. These properties provide the basis for predicting its behavior and designing rational experimental approaches.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ ClFN	[1][2]
Molecular Weight	139.60 g/mol	[1][2][3]
Appearance	White to off-white solid	[4]
Melting Point	~227 °C	[5][6]
pKa (Predicted, Free Base)	8.48 ± 0.10	[7]
Key Characteristics	Hygroscopic, Air Sensitive	[4][5]

The Theoretical Solubility Profile: A Mechanistic View

While extensive quantitative solubility data for **3-Fluoropiperidine hydrochloride** is not widely published, we can construct a robust theoretical profile based on its structure and fundamental chemical principles.

Aqueous and Polar Protic Solvents

As the hydrochloride salt of a secondary amine, **3-Fluoropiperidine hydrochloride** is an ionic compound. In aqueous media, it readily dissociates into the protonated 3-fluoropiperidinium cation and the chloride anion. This ionic nature leads to strong ion-dipole interactions with polar water molecules, resulting in high water solubility.[4] This high solubility is also expected in other polar protic solvents like methanol and ethanol, which can effectively solvate the ions.

Polar Aprotic and Non-Polar Solvents

In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), solubility is expected to be moderate to good. While these solvents cannot donate hydrogen bonds, their large dipole moments allow for effective solvation of the cation.

Conversely, solubility in non-polar solvents like hexane, toluene, or diethyl ether is predicted to be very low. The significant energy required to break the stable ionic lattice of the salt is not compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.

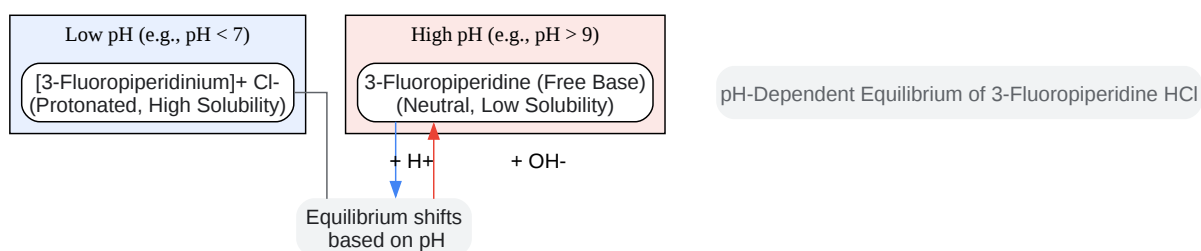
The Critical Impact of pH

The solubility of **3-Fluoropiperidine hydrochloride** is intrinsically pH-dependent, a direct consequence of the acid-base equilibrium of the piperidine nitrogen. The predicted pKa of the conjugate acid (the 3-fluoropiperidinium ion) is approximately 8.48.^[7]

- At pH < 7: In acidic and neutral solutions, the equilibrium heavily favors the protonated, cationic form. This is the highly water-soluble species.
- As pH approaches the pKa (8.48): The concentration of the neutral, unprotonated free base (3-Fluoropiperidine) begins to increase significantly.
- At pH > pKa: The neutral free base becomes the dominant species. This form is significantly less polar and thus has much lower aqueous solubility.

This relationship is a classic example of how pH can be manipulated to control the solubility of ionizable compounds, a principle that is fundamental in drug formulation and purification.^{[8][9]}

A sharp decrease in aqueous solubility is expected as the pH is adjusted from neutral to alkaline conditions.



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Caption: pH-Dependent Equilibrium of 3-Fluoropiperidine HCl

The Influence of Temperature

For the majority of solid solutes, the dissolution process is endothermic, meaning that solubility increases as the temperature of the solvent is raised. This general principle is expected to apply to **3-Fluoropiperidine hydrochloride**. Increased thermal energy enhances the vibrational energy of the crystal lattice, making it easier for solvent molecules to break it apart and solvate the individual ions. However, the magnitude of this effect must be determined empirically.

Protocols for Experimental Solubility Determination

Theoretical predictions require empirical validation. The following protocols describe robust, self-validating methods for quantifying the solubility of **3-Fluoropiperidine hydrochloride**.

Protocol 1: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.^[10] It ensures that the solution is fully saturated with the solute.

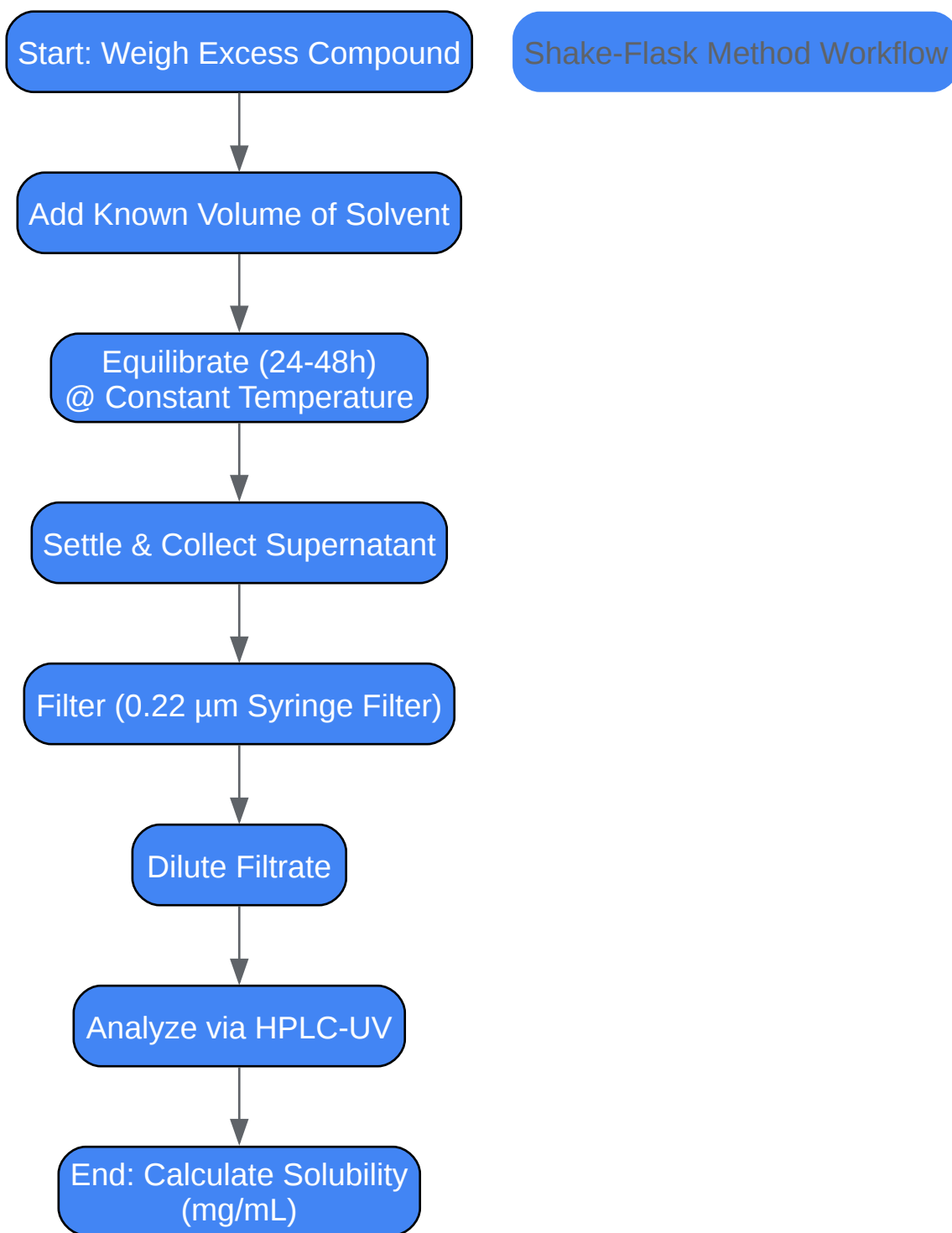
Objective: To determine the equilibrium solubility in a specific solvent at a controlled temperature.

Methodology:

- **Preparation:** Add an excess amount of **3-Fluoropiperidine hydrochloride** (e.g., 20-30 mg, accurately weighed) to a known volume of the test solvent (e.g., 2 mL) in a glass vial. The excess solid is crucial to ensure saturation is achieved.
- **Equilibration:** Seal the vial securely and place it in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the suspension for a minimum of 24 hours. Causality Note: 24-48 hours is typically required to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved solid.
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed in the incubator for at least 1-2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) into a clean vial. Trustworthiness

Check: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

- Quantification:
 - Accurately dilute a portion of the filtered supernatant with a suitable mobile phase.
 - Prepare a series of calibration standards of **3-Fluoropiperidine hydrochloride** with known concentrations.
 - Analyze the standards and the sample by a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[\[11\]](#)
- Calculation: Construct a calibration curve from the standards. Use the curve to determine the concentration of the diluted sample, and then back-calculate the concentration in the original undiluted supernatant. This value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.



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Caption: Shake-Flask Method Workflow

Protocol 2: High-Throughput Kinetic Solubility Profiling

In early-stage discovery, kinetic solubility is often measured for faster throughput. This method measures the solubility of a compound precipitating out of a solution, rather than dissolving into it.

Objective: To rapidly estimate the aqueous solubility under specific pH conditions.

Methodology:

- **Stock Solution:** Prepare a high-concentration stock solution of **3-Fluoropiperidine hydrochloride** in 100% DMSO (e.g., 20 mM).
- **Assay Plate Preparation:** Dispense the aqueous buffer of the desired pH (e.g., pH 7.4 PBS) into the wells of a 96-well microplate.
- **Compound Addition:** Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., 2 μ L of stock into 198 μ L of buffer). This initiates precipitation of the compound beyond its solubility limit.
- **Incubation:** Cover the plate and shake for 1-2 hours at room temperature.
- **Analysis:** Analyze the plate using a method that can quantify the dissolved compound in the presence of precipitate, such as nephelometry (measures cloudiness due to precipitation) or direct UV-Vis spectroscopy after a filtration step.
- **Calculation:** Compare the result to a calibration curve to determine the concentration of the compound remaining in solution, which represents its kinetic solubility.

Summary and Recommendations for the Researcher

The solubility profile of **3-Fluoropiperidine hydrochloride** is governed by its ionic nature and the basicity of its piperidine nitrogen.

- **High Solubility:** Expected in aqueous solutions and polar protic solvents at acidic to neutral pH.
- **pH is the Dominant Factor:** A significant decrease in aqueous solubility is predicted as the pH rises above ~ 7.5 and crosses the pK_a of ~ 8.48 . This property can be leveraged for pH-based extractions and purifications.

- Empirical Verification is Essential: While theoretical principles provide a strong framework, the quantitative data for your specific application—be it reaction optimization, formulation, or biological screening—must be determined experimentally. The Shake-Flask method is recommended for generating definitive equilibrium data.
- Analytical Rigor: The choice of analytical technique for quantification (e.g., HPLC, GC, NMR) is critical for accuracy. The method must be validated for linearity, accuracy, and precision. [\[12\]](#)

By understanding these principles and employing the robust methodologies outlined herein, researchers can effectively manage and manipulate the solubility of **3-Fluoropiperidine hydrochloride** to accelerate their scientific objectives.

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